molecular formula C17H11BrN2O3S B10908010 4-{[(2E,5Z)-5-(3-bromobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[(2E,5Z)-5-(3-bromobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B10908010
M. Wt: 403.3 g/mol
InChI Key: ZQRKOCQTTMGRMC-ZROIWOOFSA-N
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Description

4-({5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a thiazolidine ring, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID typically involves multiple steps:

    Formation of the Thiazolidine Ring: The initial step often involves the condensation of a bromophenyl aldehyde with a thioamide to form the thiazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Benzoic Acid Moiety: The thiazolidine intermediate is then reacted with a benzoic acid derivative under acidic or basic conditions to introduce the benzoic acid moiety.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, 4-({5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({5-[(Z)-1-(3-CHLOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID
  • 4-({5-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID

Comparison

Compared to its analogs with different halogen substitutions (chlorine or fluorine), 4-({5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID may exhibit distinct chemical reactivity and biological activity. The presence of the bromine atom can influence the compound’s electronic properties, steric effects, and overall stability, making it unique in its class.

Properties

Molecular Formula

C17H11BrN2O3S

Molecular Weight

403.3 g/mol

IUPAC Name

4-[[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C17H11BrN2O3S/c18-12-3-1-2-10(8-12)9-14-15(21)20-17(24-14)19-13-6-4-11(5-7-13)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9-

InChI Key

ZQRKOCQTTMGRMC-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2

Origin of Product

United States

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